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molecular formula C8H11ClN2 B6598201 4-Chloro-5-isopropyl-6-methylpyrimidine CAS No. 81438-38-2

4-Chloro-5-isopropyl-6-methylpyrimidine

Cat. No. B6598201
M. Wt: 170.64 g/mol
InChI Key: SIQQSLYQUGLKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531482B2

Procedure details

4-Hydroxy-5-isopropyl-6-methylpyrimidine (12.2 g, 80 mmol) was added to 50 ml phosphorous oxychloride and treated with ca. 0.1 ml DMF. The mixture was heated to 60-70° C. and stirred for 2h. After cooling the excess POCl3 was removed under vacuum, the residue was poured onto ice and the pH of the aqueous layer was adjusted to 7 by addition of NaOH and NaHCO3. The product was taken up in dichloromethane, washed with sat. sodium bicarbonate, dried (Na2SO4) and evaporated. The residue was purified by vacuum distillation to yield 8.5 g (62 percent yield).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH3:11])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O>CN(C=O)C>[Cl:14][C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH3:11])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
OC1=NC=NC(=C1C(C)C)C
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was poured onto ice
ADDITION
Type
ADDITION
Details
the pH of the aqueous layer was adjusted to 7 by addition of NaOH and NaHCO3
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to yield 8.5 g (62 percent yield)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC=NC(=C1C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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